molecular formula C26H25N3O5S B2970950 (2Z)-N-(3,5-dimethylphenyl)-8-methoxy-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide CAS No. 866348-21-2

(2Z)-N-(3,5-dimethylphenyl)-8-methoxy-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide

Cat. No.: B2970950
CAS No.: 866348-21-2
M. Wt: 491.56
InChI Key: FOVFPOLTKODWQT-SGEDCAFJSA-N
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Description

(2Z)-N-(3,5-dimethylphenyl)-8-methoxy-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with several substituents that may enhance its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-(3,5-dimethylphenyl)-8-methoxy-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the chromene core, followed by the introduction of the methoxy group at the 8-position. The sulfonamide group is then introduced through a sulfonation reaction, and the final step involves the formation of the imino group through a condensation reaction with the appropriate amine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents

Properties

IUPAC Name

(2Z)-N-(3,5-dimethylphenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-16-8-10-21(11-9-16)35(31,32)29-28-26-22(15-19-6-5-7-23(33-4)24(19)34-26)25(30)27-20-13-17(2)12-18(3)14-20/h5-15,29H,1-4H3,(H,27,30)/b28-26-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVFPOLTKODWQT-SGEDCAFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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